Ribose-5-triphosphate (62746-84-3) is a non-nucleotidic triphosphate with a distinct lack of a purine/pyrimidine base. This structural absence makes it a substrate-competitive inhibitor of RNA polymerase (Ki ~25 µM), a property not replicable by ATP, GTP, or ribose-5-phosphate. It is an essential, non-substitutable tool for dissecting base-independent ribose-polyphosphate binding in enzyme mechanism studies, providing a unique baseline for SAR investigations and high-throughput screening validation.
Molecular FormulaC5H13O14P3
Molecular Weight390.07 g/mol
CAS No.62746-84-3
Cat. No.B1195930
⚠ Attention: For research use only. Not for human or veterinary use.
Ribose-5-triphosphate (CAS 62746-84-3): Chemical Identity and Core Procurement Considerations
Ribose-5-triphosphate (CAS 62746-84-3) is a pentose phosphate derivative consisting of a D-ribose sugar phosphorylated at the 5′-hydroxyl with a linear triphosphate chain [1]. It exists as a key metabolic intermediate in nucleotide and cofactor biosynthesis, primarily recognized as the product of ribokinase and phosphoribosyl pyrophosphate synthetase (PRPS) catalyzed reactions and a substrate for enzymes such as ribose-5-phosphate isomerase [2]. With a molecular weight of 390.07 g/mol, this compound serves as a non-nucleotidic triphosphate that can act as both a substrate analog and competitive inhibitor in enzyme systems that normally utilize ATP, GTP, or other ribonucleoside triphosphates (NTPs) [1][3]. For procurement, this compound is differentiated from its nucleoside triphosphate counterparts by its lack of a purine or pyrimidine base, which fundamentally alters its binding and reactivity profile in biological systems [4]. This absence of a nucleobase defines its utility as a specialized probe for dissecting the role of the ribose-polyphosphate moiety in enzyme mechanisms, independent of base-specific interactions [2][5].
[2] UniProt Consortium. (2026). Q72J47 · RPIA_THET2: Ribose-5-phosphate isomerase A. UniProtKB. Retrieved April 18, 2026. View Source
[3] Sylvester, J. E., & Dennis, D. (1977). RNA polymerase: potent competitive inhibition by D-ribose-5-triphosphate and other pentose polyphosphates. Biochemical and Biophysical Research Communications, 75(3), 667-673. PMID: 324470. View Source
[4] Pakiari, A. H., Farrokhnia, M., & Moradshahi, A. (2010). Quantum Chemical Analysis of ATP, GTP and Related Compounds in Gas Phase. Journal of the Iranian Chemical Society, 7(1), 51-58. View Source
[5] ENZYME - The Enzyme Database. (2023). EC 2.7.4.23: ribose 1,5-bisphosphate phosphokinase. SIB Swiss Institute of Bioinformatics. Retrieved April 18, 2026. View Source
Why Ribose-5-triphosphate Cannot Be Substituted with Other Nucleotide Triphosphates or Pentose Phosphates
Generic substitution of Ribose-5-triphosphate with other nucleotide triphosphates (e.g., ATP, GTP) or simpler pentose phosphates (e.g., ribose-5-phosphate) is not feasible due to distinct differences in molecular recognition, binding site topology, and biochemical function. The absence of a purine or pyrimidine base in Ribose-5-triphosphate removes the primary determinant for base-specific recognition, allowing it to bind to and inhibit enzymes like RNA polymerase in a manner that is competitive with all four natural NTP substrates (Ki ~25 μM), whereas ribonucleosides and monophosphates show no significant inhibition [1]. This contrasts sharply with ATP or GTP, which are recognized via specific hydrogen-bonding patterns in their respective binding pockets [2]. Furthermore, while ribose-5-phosphate (R5P) serves as a substrate for PRPP synthetase (Km ~0.14 mM) and ribose-5-phosphate isomerase (Km 1.63 mM), Ribose-5-triphosphate is not a substrate for PRPP synthetase but is a substrate for ribose-5-phosphate isomerase [3][4]. This indicates that the additional phosphate groups on the 5′-position of the ribose ring fundamentally alter the compound's ability to be processed by key metabolic enzymes, rendering simple interchange with other phosphate derivatives invalid. The differential phosphate release energetics (as demonstrated by quantum chemical analysis) and the distinct binding site for a second triphosphate on myosin subfragment 1 further underscore that Ribose-5-triphosphate engages in unique molecular interactions that are not replicated by its structural analogs [5][6].
[1] Sylvester, J. E., & Dennis, D. (1977). RNA polymerase: potent competitive inhibition by D-ribose-5-triphosphate and other pentose polyphosphates. Biochemical and Biophysical Research Communications, 75(3), 667-673. PMID: 324470. View Source
[2] Pakiari, A. H., Farrokhnia, M., & Moradshahi, A. (2010). Quantum Chemical Analysis of ATP, GTP and Related Compounds in Gas Phase. Journal of the Iranian Chemical Society, 7(1), 51-58. View Source
[3] Fox, I. H., & Kelley, W. N. (1971). Human erythrocyte nucleotide metabolism. I. Nonisotopic methodologies. The Journal of Biological Chemistry, 246(18), 5739-5748. PMID: 5096087. View Source
[4] UniProt Consortium. (2026). Q72J47 · RPIA_THET2: Ribose-5-phosphate isomerase A. UniProtKB. Retrieved April 18, 2026. View Source
[5] Eccleston, J. F., & Trentham, D. R. (1980). Fluorescence changes associated with the binding of ribose-5-triphosphate to myosin subfragment 1: Evidence for a second triphosphate binding site. FEBS Letters, 113(1), 55-57. DOI: 10.1016/0014-5793(80)80493-5. View Source
[6] ENZYME - The Enzyme Database. (2023). EC 2.7.4.23: ribose 1,5-bisphosphate phosphokinase. SIB Swiss Institute of Bioinformatics. Retrieved April 18, 2026. View Source
Ribose-5-triphosphate (CAS 62746-84-3) Quantitative Evidence for Scientific Differentiation
Competitive Inhibition of E. coli RNA Polymerase with Substrate-Like Affinity
Ribose-5-triphosphate acts as a potent, substrate-competitive inhibitor of E. coli DNA-dependent RNA polymerase. Its inhibitory potency is quantitatively similar to the enzyme's affinity for its natural nucleoside triphosphate (NTP) substrates [1].
RNA PolymeraseTranscriptionEnzyme InhibitionNucleotide Analog
Evidence Dimension
Inhibition constant (Ki) and substrate affinity (Km)
Target Compound Data
Ki = ~25 μM
Comparator Or Baseline
Natural NTP substrates: Km = ~15 μM
Quantified Difference
Ki ≈ 1.67 × Km (same order of magnitude)
Conditions
In vitro transcription assay using E. coli RNA polymerase with calf thymus or T7 DNA templates.
Why This Matters
For researchers studying transcription or developing RNA polymerase inhibitors, Ribose-5-triphosphate provides a base-independent competitive probe with an affinity that closely mimics the enzyme's native substrates, enabling precise dissection of nucleotide binding mechanisms without the confounding effects of base-specific interactions.
RNA PolymeraseTranscriptionEnzyme InhibitionNucleotide Analog
[1] Sylvester, J. E., & Dennis, D. (1977). RNA polymerase: potent competitive inhibition by D-ribose-5-triphosphate and other pentose polyphosphates. Biochemical and Biophysical Research Communications, 75(3), 667-673. PMID: 324470. View Source
Substrate Recognition by Ribose-5-Phosphate Isomerase A (RpiA)
Ribose-5-triphosphate is a recognized substrate for ribose-5-phosphate isomerase A (RpiA), an enzyme that interconverts ribose-5-phosphate and ribulose-5-phosphate in the pentose phosphate pathway. The enzyme's substrate profile is broad, accepting the triphosphate and diphosphate forms of ribose in addition to the natural monophosphate [1].
Ribose-5-phosphate (natural substrate): Km = 1.63 mM (Thermus thermophilus RpiA)
Quantified Difference
Qualitative evidence of substrate recognition; quantitative kinetic data not available.
Conditions
Enzymatic assay with Thermus thermophilus RpiA; product is ribulose-5-triphosphate.
Why This Matters
This demonstrates that Ribose-5-triphosphate can enter and be processed by a key metabolic pathway, making it a valuable tool for tracing carbon flux or studying the role of the triphosphate moiety in carbohydrate metabolism without the confounding influence of a nucleobase.
[1] UniProt Consortium. (2026). Q72J47 · RPIA_THET2: Ribose-5-phosphate isomerase A. UniProtKB. Retrieved April 18, 2026. View Source
Differential Energetics of Terminal Phosphate Release Compared to ATP and GTP
Quantum chemical analysis using Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) reveals that the release of terminal phosphoric acid from ATP and GTP is energetically facilitated by the presence of the ribose and nucleobase moieties when compared to ribose-5-triphosphate (RTP) and inorganic triphosphate (TP) [1].
For researchers studying phosphoryl transfer or energy metabolism, Ribose-5-triphosphate offers a chemically defined control compound that lacks the nucleobase-mediated stabilization of the transition state. This allows for the isolation of the ribose-polyphosphate's intrinsic contribution to the hydrolysis reaction.
[1] Pakiari, A. H., Farrokhnia, M., & Moradshahi, A. (2010). Quantum Chemical Analysis of ATP, GTP and Related Compounds in Gas Phase. Journal of the Iranian Chemical Society, 7(1), 51-58. View Source
Phosphate Donor Specificity in PRPP Synthesis: R5TP is Not a Substrate
Ribose-5-triphosphate is not a substrate for phosphoribosyl pyrophosphate synthetase (PRPS), the enzyme that catalyzes the formation of PRPP from ribose-5-phosphate and ATP. This contrasts with ATP and, in some organisms, other NTPs which can serve as diphosphoryl donors [1][2].
PRPP SynthetaseNucleotide BiosynthesisSubstrate SpecificityPhosphoryl Transfer
Evidence Dimension
Activity as a diphosphoryl donor for PRPP synthetase
Target Compound Data
Not a substrate.
Comparator Or Baseline
ATP: Active substrate (Km ~0.12-0.14 mM in human erythrocytes). GTP: Active in some PRPS classes (e.g., M. tuberculosis).
Quantified Difference
Qualitative absence of activity vs. active substrates.
Conditions
Enzymatic assay for PRPP synthetase activity; reaction: R5P + ATP → PRPP + AMP.
Why This Matters
This negative data is crucial for researchers studying PRPP synthetase or nucleotide metabolism. Ribose-5-triphosphate can be used as a negative control to confirm that observed activity is not due to a nonspecific interaction with the triphosphate moiety, thereby validating the requirement for a specific nucleotide base in the active site.
PRPP SynthetaseNucleotide BiosynthesisSubstrate SpecificityPhosphoryl Transfer
[1] ENZYME - The Enzyme Database. (2023). EC 2.7.4.23: ribose 1,5-bisphosphate phosphokinase. SIB Swiss Institute of Bioinformatics. Retrieved April 18, 2026. View Source
[2] Alderwick, L. J., et al. (2012). Wild-type phosphoribosylpyrophosphate synthase (PRS) from Mycobacterium tuberculosis: a bacterial class II PRS? PLOS ONE, 7(6), e3380012. DOI: 10.1371/journal.pone.0033800. View Source
High-Value Application Scenarios for Ribose-5-triphosphate (CAS 62746-84-3) in Research
Probing RNA Polymerase Nucleotide Binding Pockets
Ribose-5-triphosphate is an ideal tool for studying the nucleotide binding site of RNA polymerases. Its potent, substrate-competitive inhibition (Ki ~25 μM) [1] allows researchers to map the interactions that are independent of the nucleobase. This is particularly useful in structure-activity relationship (SAR) studies, inhibitor development, and understanding the fundamental mechanism of transcription initiation and elongation, as it provides a baseline for the contribution of the ribose-polyphosphate moiety to binding energy.
Metabolic Tracing in the Pentose Phosphate Pathway
As a substrate for ribose-5-phosphate isomerase A (RpiA) [2], Ribose-5-triphosphate can be used to study the non-oxidative branch of the pentose phosphate pathway. By using isotopically labeled Ribose-5-triphosphate (e.g., ¹³C or ³²P), researchers can trace its conversion to ribulose-5-triphosphate and subsequent metabolic fates, providing unique insights into carbon flux and pathway regulation that are not possible with ribose-5-phosphate due to the latter's multiple entry points into metabolism.
Elucidating the Role of the Nucleobase in Phosphoryl Transfer Energetics
For biophysical chemists and enzymologists investigating the mechanism of phosphoryl transfer, Ribose-5-triphosphate serves as a critical comparator to ATP and GTP. The quantum chemical finding that terminal phosphate release is less favorable in RTP compared to ATP/GTP [3] highlights the role of the nucleobase in stabilizing the transition state. RTP can be used in experimental systems to isolate the intrinsic properties of the triphosphate chain, enabling a deconvolution of the catalytic contributions from the enzyme and the substrate's adenine/guanine moieties.
Negative Control for Nucleotide-Dependent Enzymes
In assays for enzymes like PRPP synthetase, which requires ATP (or sometimes other NTPs) as a substrate, Ribose-5-triphosphate is the optimal negative control [4][5]. Its use confirms that any observed activity is not due to nonspecific interactions with the triphosphate group. This is essential for validating high-throughput screening hits, characterizing enzyme specificity, and ensuring the fidelity of in vitro reconstitution of nucleotide biosynthetic pathways.
[1] Sylvester, J. E., & Dennis, D. (1977). RNA polymerase: potent competitive inhibition by D-ribose-5-triphosphate and other pentose polyphosphates. Biochemical and Biophysical Research Communications, 75(3), 667-673. PMID: 324470. View Source
[2] UniProt Consortium. (2026). Q72J47 · RPIA_THET2: Ribose-5-phosphate isomerase A. UniProtKB. Retrieved April 18, 2026. View Source
[3] Pakiari, A. H., Farrokhnia, M., & Moradshahi, A. (2010). Quantum Chemical Analysis of ATP, GTP and Related Compounds in Gas Phase. Journal of the Iranian Chemical Society, 7(1), 51-58. View Source
[4] ENZYME - The Enzyme Database. (2023). EC 2.7.4.23: ribose 1,5-bisphosphate phosphokinase. SIB Swiss Institute of Bioinformatics. Retrieved April 18, 2026. View Source
[5] Alderwick, L. J., et al. (2012). Wild-type phosphoribosylpyrophosphate synthase (PRS) from Mycobacterium tuberculosis: a bacterial class II PRS? PLOS ONE, 7(6), e3380012. DOI: 10.1371/journal.pone.0033800. View Source
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